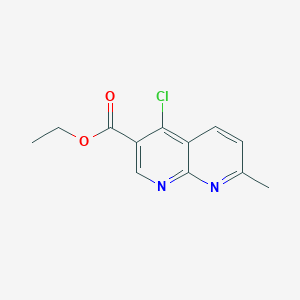

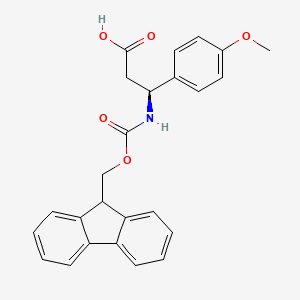

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

描述

The compound "(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid" is a chiral molecule that is likely to have significance in medicinal chemistry due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar chiral molecules and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of chiral compounds is a critical aspect of medicinal chemistry, as the stereochemistry can greatly influence the biological activity of a molecule. Paper describes the stereoselective synthesis of a PPAR α/γ dual agonist, which involves using a chiral auxiliary to achieve the desired stereochemistry. This process is likely to be relevant for the synthesis of "(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid," as similar strategies could be employed to ensure the correct S-configuration of the final product.

Molecular Structure Analysis

The molecular structure of chiral compounds is crucial for their function. Paper discusses the determination of the absolute configuration of a chiral propionic acid derivative using X-ray structural analysis. This technique could similarly be applied to "(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid" to confirm its stereochemistry and to understand the spatial arrangement of its functional groups, which are important for its biological activity.

Chemical Reactions Analysis

Chiral molecules can participate in various chemical reactions, often with high selectivity. The papers provided do not directly address the chemical reactions of the compound , but they do highlight the importance of stereochemistry in chemical reactivity. For instance, the synthesis of chiral compounds often requires selective reactions that favor the formation of one enantiomer over the other, as seen in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are influenced by its molecular structure. While the papers do not provide specific data on the physical and chemical properties of "(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid," they do suggest that methods such as NMR analysis in CDCl3, as mentioned in paper , could be used to study these properties. Additionally, the biodistribution and transport mechanisms of chiral molecules, as investigated in paper for a different compound, could offer insights into the behavior of the compound in biological systems.

科学研究应用

Peptide Synthesis and Modification

Fmoc-amino acids are crucial in the solid-phase synthesis of peptides and β-peptides, offering a protective group strategy that is both efficient and versatile. Šebesta and Seebach (2003) detailed the preparation of new N-Fmoc-protected β2-homoamino acids suitable for solid-phase syntheses of β-peptides, showcasing the utility of Fmoc-amino acids in peptide synthesis (Šebesta & Seebach, 2003). Additionally, Bojarska et al. (2020) provided insights into the structural and supramolecular features of Fmoc-amino acids, emphasizing their role in the design of effective hydrogelators, biomaterials, or therapeutics (Bojarska et al., 2020).

Self-Assembled Structures

Fmoc-modified amino acids have been shown to form unique self-assembled structures that can be manipulated by varying conditions such as concentration and temperature. Gour et al. (2021) explored the self-assembling properties of Fmoc-modified aliphatic uncharged single amino acids, which can form complex morphologies like fibers and tubes, indicating potential applications in designing novel self-assembled architectures for material science and nanotechnology (Gour et al., 2021).

Enzymatic Activation and Biocatalysis

In the field of biocatalysis, Cousins et al. (2009) investigated N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes (CNTs), demonstrating their potential for creating homogeneous aqueous nanotube dispersions on-demand under physiological conditions, which could be beneficial for various biomedical and material science applications (Cousins et al., 2009).

Material Science and Nanotechnology

Fmoc-amino acids also play a crucial role in the development of new materials and nanotechnologies. For example, the controlled morphological changes in self-assembled structures formed by Fmoc variants of amino acids have been studied for their potential in novel material design (Kshtriya et al., 2021).

Photophysical and Bioimaging Applications

The photophysical properties of fluorenyl derivatives have been exploited in bioimaging, as demonstrated by Morales et al. (2010) in their study on linear and nonlinear photophysics and bioimaging of a water-soluble fluorenyl probe (Morales et al., 2010).

属性

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)23(14-24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOCWIPOYXOZAF-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427496 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid | |

CAS RN |

501015-30-1 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501015-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。